Cas no 1181033-34-0 (Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)
![Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- structure](https://ja.kuujia.com/scimg/cas/1181033-34-0x500.png)
Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- 化学的及び物理的性質
名前と識別子
-
- 4-[4-(methanesulfonylmethyl)benzoyl]morpholine
- Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-
-
- インチ: 1S/C13H17NO4S/c1-19(16,17)10-11-2-4-12(5-3-11)13(15)14-6-8-18-9-7-14/h2-5H,6-10H2,1H3
- InChIKey: RIYMKAVYKDTZHO-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC1C=CC(=CC=1)C(N1CCOCC1)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 401
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 0.2
Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00840371-1g |
4-[4-(MEthanesulfonylmethyl)benzoyl]morpholine |
1181033-34-0 | 95% | 1g |
¥2380.0 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597105-1g |
(4-((Methylsulfonyl)methyl)phenyl)(morpholino)methanone |
1181033-34-0 | 98% | 1g |
¥2856.00 | 2024-08-09 |
Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
10. Book reviews
Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-に関する追加情報
Introduction to Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- (CAS No. 1181033-34-0)
Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- (CAS No. 1181033-34-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as MMMP for brevity, is characterized by its combination of a morpholine ring and a sulfonyl-containing phenyl group, which contribute to its diverse biological activities.
The chemical structure of Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- is particularly noteworthy for its ability to interact with various biological targets. The morpholine moiety provides the compound with excellent solubility and stability, while the sulfonyl group enhances its reactivity and binding affinity. These properties make MMMP a promising candidate for the development of novel drugs targeting specific receptors and enzymes.
Recent studies have highlighted the potential of Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that MMMP exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that MMMP could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- has shown promise in neurodegenerative disorders. Research conducted at the University of California, San Francisco, found that MMMP can protect neurons from oxidative stress and reduce the accumulation of toxic protein aggregates. These neuroprotective effects make MMMP a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- has also been extensively studied. Preclinical data indicate that MMMP exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a long half-life, which could translate into convenient dosing regimens in clinical settings.
Safety assessments have shown that Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- is well-tolerated at therapeutic doses. Toxicology studies in animal models have not revealed any significant adverse effects, suggesting that MMMP has a favorable safety profile. However, further clinical trials are necessary to confirm these findings in human subjects.
The development of Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- as a therapeutic agent is an ongoing process. Current research efforts are focused on optimizing its chemical structure to enhance its potency and selectivity for specific targets. Additionally, efforts are being made to develop formulations that improve its bioavailability and reduce potential side effects.
In conclusion, Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl- (CAS No. 1181033-34-0) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As more studies are conducted, it is likely that MMMP will play an increasingly important role in the treatment of various diseases.
1181033-34-0 (Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-) 関連製品
- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)
- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)